1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone
Description
1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (CAS 924775-38-2) is a spirocyclic compound featuring a chroman (benzopyran) ring fused with a piperidine moiety via a spiro junction at position 2 (chroman) and 4' (piperidine). Its molecular formula is C₁₅H₁₇NO₅, with a molecular weight of 291.30 g/mol . The structure includes two hydroxyl groups at positions 7 and 8 of the chroman ring and an acetyl group at the piperidine nitrogen (position 1'). The spiro architecture imposes conformational rigidity, which often enhances target selectivity in bioactive molecules .
Properties
IUPAC Name |
1-(7,8-dihydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-8-6-15(7-9-16)5-4-11-2-3-12(18)13(19)14(11)20-15/h2-3,18-19H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLPMMBGLXKPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCC3=C(O2)C(=C(C=C3)O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves the condensation of appropriate chroman and piperidine derivatives under controlled conditions. One common method includes the reaction of 7,8-dihydroxychroman-2-one with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the chroman ring can be oxidized to form quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a spiro arrangement that includes both chroman and piperidine rings. Its synthesis typically involves the condensation of 7,8-dihydroxychroman-2-one with piperidine derivatives under controlled conditions. Common methods include:
- Solvent Use : Ethanol or methanol as solvents.
- Catalysts : Various catalysts to facilitate the reaction.
- Temperature Control : Heating to promote the formation of the spiro linkage.
Scientific Research Applications
1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone has several notable applications in scientific research:
Chemistry
- Building Block : Used as a precursor in the synthesis of more complex organic molecules.
Biology
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activities, making it a candidate for further biological studies.
Medicine
- Therapeutic Effects : Investigated for anti-inflammatory and neuroprotective effects. The compound's structure allows it to interact with biological macromolecules, potentially modulating enzyme activity and receptor binding.
Industry
- Material Development : Utilized in creating new materials with specific chemical properties that can be tailored for various industrial applications.
Antioxidant Activity Evaluation
A study investigated the antioxidant potential of various derivatives of this compound. Using assays such as DPPH radical scavenging activity and ABTS assay, results indicated that certain derivatives exhibited significant antioxidant properties compared to standard antioxidants .
Neuroprotective Effects
Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated a reduction in cell death when treated with this compound under oxidative stress conditions .
Industrial Applications
In industrial settings, this compound has been explored for its potential in developing biodegradable materials due to its unique chemical properties. Studies have indicated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 1-(7,8-Dihydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the spiro structure provides a rigid framework that can interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Features :
- Acetyl group : Introduces moderate lipophilicity, balancing solubility and membrane permeability.
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Analysis :
Hydroxyl Group Impact: The 7,8-dihydroxy groups in the target compound confer superior water solubility (logP ~1.2 estimated) compared to 1'-benzyl-6-methoxy (logP ~3.5) and 4-chlorophenyl analogs (logP ~3.8) .
Spiro vs. Benzodioxole-based spiro compounds (e.g., ) exhibit higher metabolic stability due to electron-rich aromatic systems but lack hydroxyl-mediated solubility.
Substituent Effects: Acetyl vs. Halogenated Derivatives: Chlorophenyl () and difluorobenzoyl () groups enhance lipophilicity and receptor affinity but may increase toxicity risks.
Biological Activity
1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, also known as 1'-Acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one, is a compound of interest due to its potential biological activities. This article discusses its antioxidant properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.
- Molecular Formula : C₁₅H₁₇NO₅
- Molecular Weight : 291.30 g/mol
- CAS Number : 924775-38-2
Antioxidant Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity can be measured using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).
| Assay Method | Description | Result |
|---|---|---|
| DPPH Scavenging | Measures the ability to scavenge DPPH radicals | High scavenging activity observed |
| FRAP | Assesses the reducing power of antioxidants | Significant reducing power noted |
| ORAC | Evaluates the oxygen radical absorbance capacity | Strong antioxidant activity found |
Research indicates that the presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals, contributing to its antioxidant capacity .
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Study: Cytotoxic Effects on HepG2 Cells
A study focused on the cytotoxic effects of similar compounds on HepG2 liver cancer cells revealed:
- Concentration Range Tested : 10 µM to 100 µM
- IC50 Value : Approximately 25 µM
- Mechanism of Action : Induction of oxidative stress leading to apoptosis.
These findings suggest that this compound could potentially serve as a therapeutic agent in cancer treatment .
Other Biological Activities
In addition to antioxidant and cytotoxic properties, preliminary studies indicate potential anti-inflammatory and antimicrobial activities. These effects are thought to be mediated through the modulation of inflammatory pathways and inhibition of microbial growth.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
